molecular formula C20H32N2O2 B8365810 tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate

tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate

Cat. No. B8365810
M. Wt: 332.5 g/mol
InChI Key: ZNTODFOMCBFTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C20H32N2O2 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-[3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate

InChI

InChI=1S/C20H32N2O2/c1-19(2,3)16-11-15(14-22-9-7-8-10-22)12-17(13-16)21-18(23)24-20(4,5)6/h11-13H,7-10,14H2,1-6H3,(H,21,23)

InChI Key

ZNTODFOMCBFTCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN2CCCC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid (382 mg, 0.00146 mol) was stirred in THF (40 mL, 0.4 mol) at 0° C. for 15 minutes. To this cold solution was added diphenylphosphonic azide (0.41 mL, 0.0019 mol) and TEA (0.73 mL, 0.0053 mol). The reaction mixture was allowed to warm to rt and stir for 2 hours. The solvents were evaporated (low heat) and the residue was redissolved in EtOAc. The organic solution was washed with sat. NaHCO3 solution and brine then dried over Na2SO4, filtered, and evaporated (low heat). tert-Butyl alcohol (35.8 mL, 0.374 mol) was added to the residue and the reaction mixture was heated overnight at 85° C. under an atmosphere of nitrogen. The mixture was concentrated and the residue taken up in EtOAc. The organic solution was washed with NaOH and brine, dried over MgSO4,filtered and concentrated. The residue was purified by column chromatography using basic alumina to give tert-butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate. LCMS ES+ 333.
Quantity
382 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
35.8 mL
Type
reactant
Reaction Step Three

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